molecular formula C27H30O15 B12297565 4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one

4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one

Cat. No.: B12297565
M. Wt: 594.5 g/mol
InChI Key: GXDJGKMWLJOJFR-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one is a complex organic compound known for its diverse biological activities. It belongs to the class of flavonoids, which are known for their antioxidant properties. This compound is characterized by multiple hydroxyl groups and a chromen-2-one structure, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one involves several steps:

    Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which is typically derived from salicylaldehyde and acetic anhydride.

    Glycosylation: The attachment of the sugar moiety (oxan-2-yl) is performed using glycosyl donors like trichloroacetimidates under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors for each step of the synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine in acetic acid.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex flavonoids.

    Biology: Studied for its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The multiple hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress. It also interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant properties.

    Kaempferol: Known for its anti-inflammatory and anticancer activities.

    Myricetin: Exhibits strong antioxidant and anti-inflammatory effects.

Uniqueness

4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids.

Properties

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

4-(3,4-dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C27H30O15/c1-37-11-5-16-20(12(7-19(31)40-16)10-2-3-13(28)14(29)4-10)17(6-11)41-27-25(36)23(34)22(33)18(42-27)9-39-26-24(35)21(32)15(30)8-38-26/h2-7,15,18,21-30,32-36H,8-9H2,1H3

InChI Key

GXDJGKMWLJOJFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3)O)O)C(=C1)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O

Origin of Product

United States

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